molecular formula C15H18F3NO3 B2663658 Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate CAS No. 1609671-83-1

Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate

Cat. No.: B2663658
CAS No.: 1609671-83-1
M. Wt: 317.308
InChI Key: WWVMVHGRNQQQCV-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H18F3NO3 It is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring attached to an azetidine ring

Preparation Methods

The synthesis of tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile to form the azetidine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as fluorinated polymers.

    Biological Studies: It can be used in studies investigating the effects of trifluoromethyl-substituted compounds on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The azetidine ring may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate: This compound lacks the phenyl ring, which may result in different chemical and biological properties.

    This compound: This compound has a different substitution pattern on the azetidine ring, which can affect its reactivity and applications.

The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted phenyl ring and an azetidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3/c1-13(2,3)22-12(20)19-8-14(21,9-19)10-6-4-5-7-11(10)15(16,17)18/h4-7,21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVMVHGRNQQQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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